molecular formula C20H20ClN3O2 B11317130 2-(2-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

2-(2-chlorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11317130
M. Wt: 369.8 g/mol
InChI Key: ABWCRBGXCPQNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group, a pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate reagent to form the chlorophenoxy intermediate.

    Pyrazole Ring Formation: The next step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable diketone or aldehyde.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the pyrazole ring and the propanamide moiety under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    4-Chloro-2-methylphenol: Contains a chlorophenol group but lacks the pyrazole and propanamide moieties.

    (4-Chloro-2-methylphenoxy)acetic acid: Contains a chlorophenoxy group and an acetic acid moiety.

Uniqueness

2-(2-Chlorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide is unique due to the combination of its chlorophenoxy, pyrazole, and propanamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C20H20ClN3O2/c1-14-7-9-16(10-8-14)13-24-19(11-12-22-24)23-20(25)15(2)26-18-6-4-3-5-17(18)21/h3-12,15H,13H2,1-2H3,(H,23,25)

InChI Key

ABWCRBGXCPQNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.